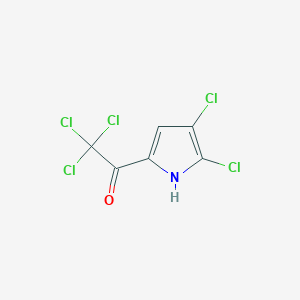
2,2,2-トリクロロ-1-(4,5-ジクロロ-1H-ピロール-2-イル)エタノン
概要
説明
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H2Cl5NO and a molecular weight of 281.35 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a pyrrole ring substituted with chlorine atoms and a trichloroacetyl group.
科学的研究の応用
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is used in various scientific research applications, including:
準備方法
The synthesis of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone typically involves the reaction of 4,5-dichloro-1H-pyrrole with trichloroacetyl chloride under controlled conditions . The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality .
化学反応の分析
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
作用機序
The mechanism of action of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s trichloroacetyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins and other macromolecules, potentially affecting their function .
類似化合物との比較
2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone: This compound has bromine atoms instead of chlorine atoms on the pyrrole ring, which may affect its reactivity and interactions.
2,2,2-Trichloro-1-(4,5-diiodo-1H-pyrrol-2-yl)ethanone:
2,2-Dichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone: This reduced form of the compound has fewer chlorine atoms and may exhibit different reactivity and biological activity.
These comparisons highlight the unique properties of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, particularly its specific substitution pattern and the presence of the trichloroacetyl group.
特性
IUPAC Name |
2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5NO/c7-2-1-3(12-5(2)8)4(13)6(9,10)11/h1,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHSTKSFGUBTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585420 | |
| Record name | 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-51-2 | |
| Record name | 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)




![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)
![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)


